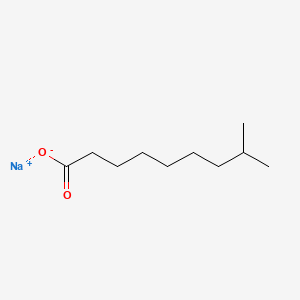
Lead tetracosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Lead tetracosanoate can be synthesized through the reaction of tetracosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the tetracosanoic acid with the lead compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C24H47COOH+PbO→Pb(C24H47COO)2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and reaction conditions to ensure high yield and purity. The use of lead(II) acetate is preferred in industrial settings due to its higher reactivity and ease of handling.
化学反応の分析
Types of Reactions: Lead tetracosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and tetracosanoic acid.
Reduction: It can be reduced to lead metal and tetracosanoic acid.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and tetracosanoic acid.
Reduction: Lead metal and tetracosanoic acid.
Substitution: Corresponding metal tetracosanoates and lead salts.
科学的研究の応用
Lead tetracosanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in organic synthesis.
Biology: Its interactions with biological membranes are studied to understand the effects of heavy metals on cellular structures.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems due to its ability to interact with lipid membranes.
Industry: It is used in the production of lubricants and as an additive in the manufacturing of plastics and rubber to enhance their properties.
作用機序
The mechanism of action of lead tetracosanoate involves its interaction with cellular membranes and proteins. The lead ion can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The long-chain fatty acid component allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
Lead acetate: Used in similar applications but has different solubility and reactivity properties.
Lead stearate: Another lead salt of a long-chain fatty acid, used in the production of PVC and other plastics.
Lead palmitate: Similar in structure but with a shorter fatty acid chain, affecting its physical properties and applications.
Uniqueness: Lead tetracosanoate is unique due to its long-chain fatty acid component, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes makes it particularly useful in biological and medical research.
特性
CAS番号 |
93966-38-2 |
|---|---|
分子式 |
C48H94O4Pb |
分子量 |
942 g/mol |
IUPAC名 |
lead(2+);tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
InChIキー |
VSUDDCPQHOVMHO-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


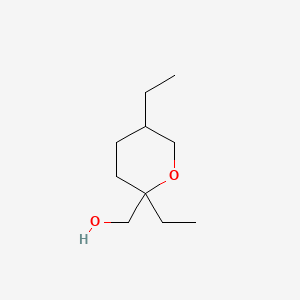

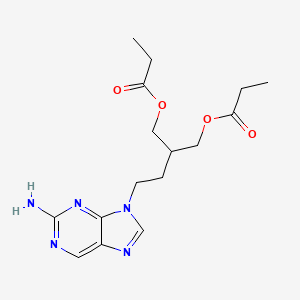

![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
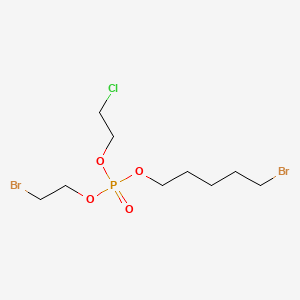

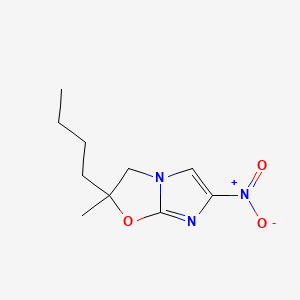
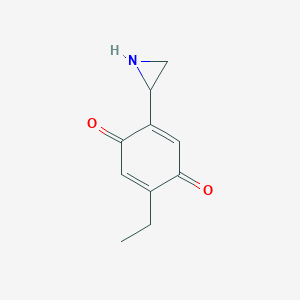
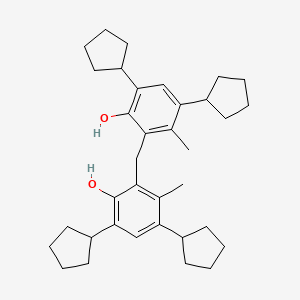
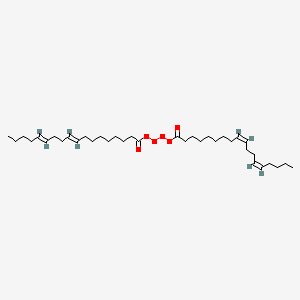
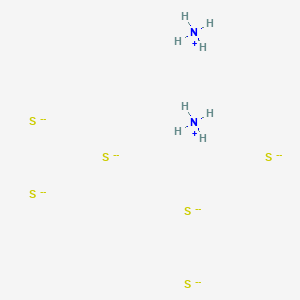
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
